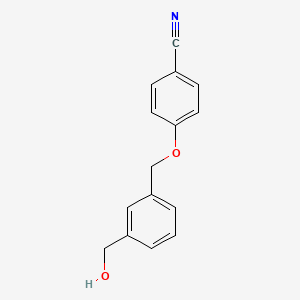
4-(3-Hydroxymethyl-benzyloxy)-benzonitrile
描述
4-(3-Hydroxymethyl-benzyloxy)-benzonitrile is an organic compound that features a benzonitrile group substituted with a benzyloxy group, which in turn is substituted with a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxymethyl-benzyloxy)-benzonitrile typically involves a multi-step process:
Starting Material: The synthesis begins with commercially available 4-hydroxybenzonitrile.
Formation of Benzyloxy Intermediate: The hydroxyl group of 4-hydroxybenzonitrile is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form 4-benzyloxybenzonitrile.
Hydroxymethylation: The benzyloxy group is then hydroxymethylated using formaldehyde and a base, such as sodium hydroxide, to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
4-(3-Hydroxymethyl-benzyloxy)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-(3-Formyl-benzyloxy)-benzonitrile or 4-(3-Carboxy-benzyloxy)-benzonitrile.
Reduction: 4-(3-Hydroxymethyl-benzyloxy)-benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学研究应用
4-(3-Hydroxymethyl-benzyloxy)-benzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 4-(3-Hydroxymethyl-benzyloxy)-benzonitrile depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The hydroxymethyl and benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Hydroxybenzonitrile: Lacks the benzyloxy and hydroxymethyl groups, making it less versatile in chemical reactions.
4-Benzyloxybenzonitrile:
4-(3-Formyl-benzyloxy)-benzonitrile: An oxidized derivative with different reactivity and applications.
Uniqueness
4-(3-Hydroxymethyl-benzyloxy)-benzonitrile is unique due to the presence of both the hydroxymethyl and benzyloxy groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
IUPAC Name |
4-[[3-(hydroxymethyl)phenyl]methoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-9-12-4-6-15(7-5-12)18-11-14-3-1-2-13(8-14)10-17/h1-8,17H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKVCJUJRJGKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)COC2=CC=C(C=C2)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2397990.png)
![3,4-Difluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2397993.png)
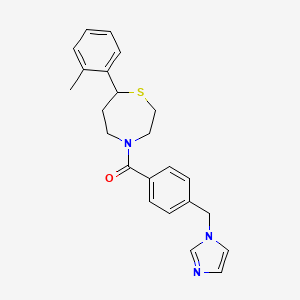

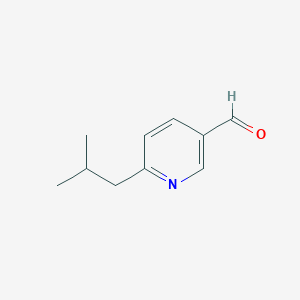
![N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea](/img/structure/B2398001.png)
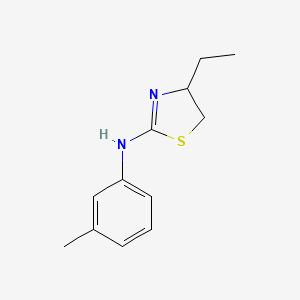
![N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide](/img/structure/B2398004.png)
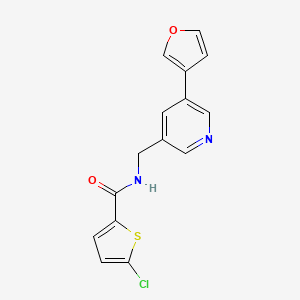
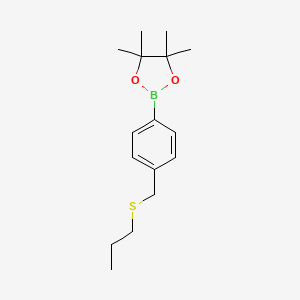
![(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2398009.png)
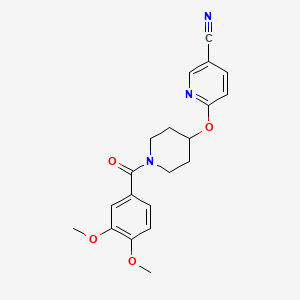
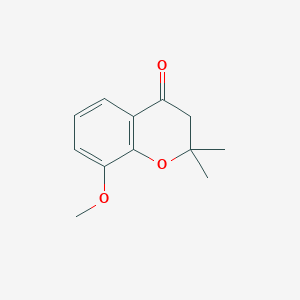
![5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2398013.png)
